

MF-094: A Selective USP30 Inhibitor for the Enhancement of Mitophagy

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Compound of Interest

Compound Name: MF-094

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **MF-094**, a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30). USP30 is a deubiquitinase (DUB) localized to the outer mitochondrial membrane, where it plays a critical role in opposing the PINK1/Parkin-mediated mitophagy pathway. By removing ubiquitin chains from damaged mitochondria, USP30 acts as a brake on the clearance of dysfunctional organelles. **MF-094**, by selectively inhibiting USP30, effectively releases this brake, leading to enhanced protein ubiquitination on the mitochondrial surface and subsequent acceleration of mitophagy. This guide summarizes the biochemical and cellular activity of **MF-094**, presents its selectivity profile, provides detailed protocols for key experimental assays, and visualizes the underlying biological pathways and experimental workflows. The information contained herein is intended to serve as a comprehensive resource for researchers in academia and industry who are investigating the therapeutic potential of USP30 inhibition in various disease models, including neurodegenerative disorders, metabolic diseases, and oncology.

Introduction to USP30 and Mitophagy

Mitochondrial quality control is a fundamental cellular process for maintaining homeostasis and preventing the accumulation of damaged organelles, a hallmark of numerous human diseases. Mitophagy, a selective form of autophagy, is a key mechanism for the removal of dysfunctional

mitochondria. The best-characterized pathway governing mitophagy is the PINK1/Parkin signaling cascade.

Upon mitochondrial damage, the serine/threonine kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin molecules, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Activated Parkin then ubiquitinates a variety of OMM proteins, creating a signal that targets the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase that is also localized to the OMM. It counteracts the action of Parkin by removing these ubiquitin chains, thereby acting as a negative regulator of mitophagy.[1][2] Inhibition of USP30, therefore, represents a promising therapeutic strategy to enhance the clearance of damaged mitochondria in diseases associated with mitochondrial dysfunction.

MF-094: A Potent and Selective USP30 Inhibitor

MF-094 is a small molecule inhibitor that has been identified as a potent and selective antagonist of USP30.[3] It has been shown to increase protein ubiquitination and accelerate mitophagy in various cellular and in vivo models.[1][4]

Biochemical Activity and Selectivity

MF-094 exhibits potent inhibition of USP30 in biochemical assays. The selectivity of **MF-094** is a critical feature, as off-target inhibition of other deubiquitinases could lead to unintended cellular consequences.

Compound	USP30 IC50 (nM)	Selectivity Profile	Reference
MF-094	120	<30% inhibition of 22 other USPs at 10 μ M	[3]

Cellular Activity

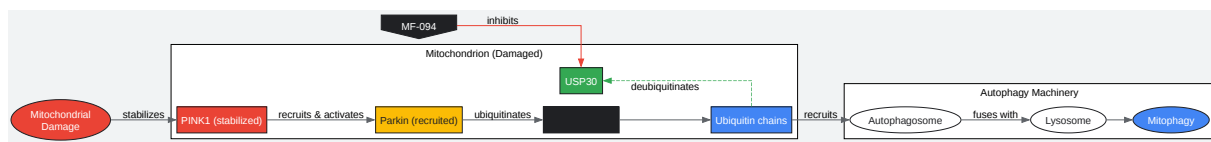
In cellular contexts, **MF-094** has been demonstrated to effectively enhance mitophagy. This is typically assessed by monitoring the ubiquitination of mitochondrial proteins and the delivery of mitochondria to lysosomes.

Cell Line	MF-094 Concentration	Observed Effect	Reference
C2C12 myoblasts	Not specified	Enhanced protein ubiquitination and accelerated mitophagy	[5]
Cultured neurons	180 nM	Promoted ubiquitination of MFN2 by Parkin, leading to mitophagy	[1][4]
SH-SY5Y neuroblastoma	0.75 μ M, 1.5 μ M, 3 μ M, 6 μ M	Enhanced CCCP-induced mitophagy	[6]

Signaling Pathways and Experimental Workflows

PINK1/Parkin-Mediated Mitophagy Pathway

The following diagram illustrates the central role of USP30 in negatively regulating the PINK1/Parkin pathway.

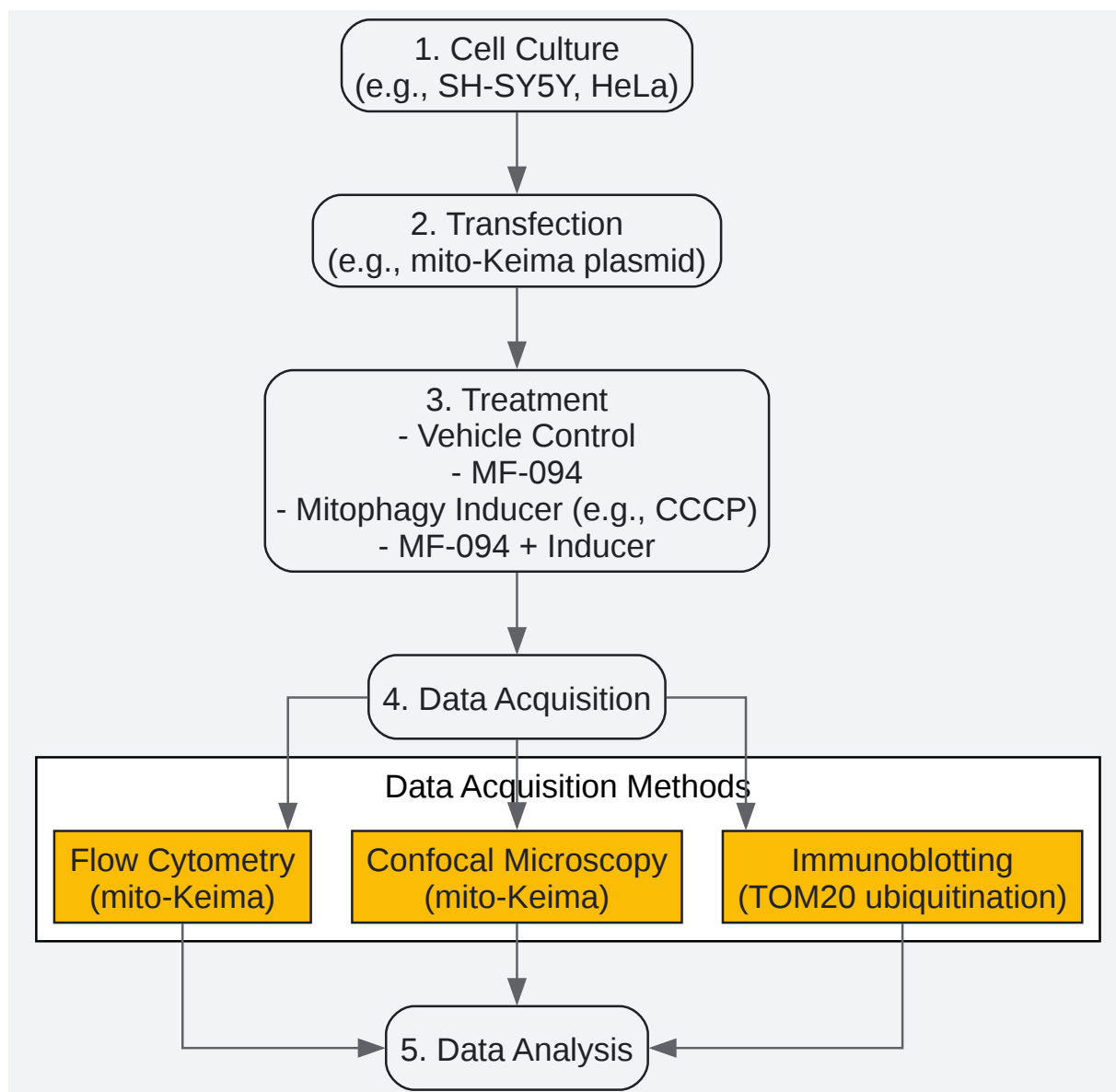


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Caption: PINK1/Parkin pathway and USP30 inhibition by **MF-094**.

Experimental Workflow for Assessing Mitophagy

This diagram outlines a typical workflow for evaluating the effect of **MF-094** on mitophagy in a cellular model.



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Caption: Workflow for evaluating **MF-094**'s effect on mitophagy.

Detailed Experimental Protocols

USP30 Biochemical Inhibition Assay (Ubiquitin-Rhodamine 110)

This protocol is adapted from methodologies used to characterize USP30 inhibitors.[7][8]

Objective: To determine the in vitro inhibitory activity of **MF-094** against recombinant human USP30.

Materials:

- Recombinant human USP30 (e.g., Boston Biochem)
- Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate (e.g., Boston Biochem)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA, 0.05% (v/v) Tween-20, 1 mM DTT
- **MF-094** (or other test compounds) dissolved in DMSO
- 384-well black, low-binding assay plates
- Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 535 nm)

Procedure:

- Prepare a serial dilution of **MF-094** in DMSO.
- Dispense a small volume (e.g., 100 nL) of the compound dilutions into the assay plate wells.
- Prepare a 2x concentrated solution of recombinant USP30 (e.g., 10 nM) in Assay Buffer.
- Add 15 µL of the 2x USP30 solution to each well containing the compound.
- Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
- Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in Assay Buffer.

- Initiate the enzymatic reaction by adding 15 μL of the 2x Ub-Rho110 solution to each well. The final reaction volume will be 30 μL .
- Immediately place the plate in the plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
- Determine the percent inhibition for each **MF-094** concentration relative to the DMSO control and plot the data to calculate the IC₅₀ value.

Cellular Mitophagy Assay (mito-Keima)

This protocol is based on established methods for assessing mitophagy using the pH-sensitive fluorescent reporter mito-Keima.^{[9][10][11][12]}

Objective: To quantify the effect of **MF-094** on mitophagy in cultured cells.

Materials:

- HeLa, SH-SY5Y, or other suitable cell line
- Lentiviral or plasmid vector encoding mito-Keima (mitochondrially-targeted Keima)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **MF-094** dissolved in DMSO
- Mitophagy-inducing agent (e.g., CCCP or Oligomycin/Antimycin A)
- Flow cytometer with 405 nm and 561 nm lasers and appropriate emission filters
- Confocal microscope with 405 nm and 561 nm lasers

Procedure:

Part A: Generation of Stable mito-Keima Expressing Cells

- Transduce the target cells with the mito-Keima lentivirus or transfect with the mito-Keima plasmid.
- Select for stable expression using an appropriate antibiotic if the vector contains a resistance marker.
- Expand the stable cell line for use in experiments.

Part B: Mitophagy Induction and Treatment

- Seed the mito-Keima expressing cells in a multi-well plate at an appropriate density.
- The following day, treat the cells with different concentrations of **MF-094** or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
- To induce mitophagy, add a mitochondrial depolarizing agent (e.g., 10 μ M CCCP) for the final 4-6 hours of the incubation period.

Part C: Analysis by Flow Cytometry

- Harvest the cells by trypsinization and wash with PBS.
- Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
- Analyze the cells on a flow cytometer. Excite the cells with both the 405 nm and 561 nm lasers and collect the emission at ~620 nm.
- The ratio of the signal from the 561 nm excitation (acidic mitochondria in lysosomes) to the 405 nm excitation (neutral mitochondria) provides a quantitative measure of mitophagy.

Part D: Analysis by Confocal Microscopy

- Seed the cells on glass-bottom dishes.
- Perform the treatments as described in Part B.
- Image the live cells using a confocal microscope with 405 nm and 561 nm laser lines.

- Quantify the colocalization of the red (acidic) and green (neutral) mitochondrial signals to determine the extent of mitophagy.

Immunoblotting for Ubiquitinated Mitochondrial Proteins

This protocol provides a general framework for detecting changes in the ubiquitination of mitochondrial proteins, such as TOM20, following **MF-094** treatment.[\[13\]](#)[\[14\]](#)

Objective: To assess the effect of **MF-094** on the ubiquitination status of mitochondrial outer membrane proteins.

Materials:

- Cell line of interest
- **MF-094** dissolved in DMSO
- Mitophagy-inducing agent (e.g., CCCP)
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
- Antibodies:
 - Primary antibody against TOM20 (or another OMM protein)
 - Primary antibody against Ubiquitin (e.g., P4D1 or FK2)
 - HRP-conjugated secondary antibodies
- SDS-PAGE gels and Western blotting apparatus
- Chemiluminescent substrate

Procedure:

- Plate cells and treat with **MF-094** and a mitophagy inducer as described in the mito-Keima assay.

- Lyse the cells in lysis buffer on ice.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Optional: Perform immunoprecipitation for the protein of interest (e.g., TOM20) to enrich for the ubiquitinated species.
- Separate the protein lysates (or immunoprecipitated samples) by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-TOM20) or anti-ubiquitin overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- High molecular weight smears or distinct bands above the unmodified protein are indicative of ubiquitination.

In Vivo Studies

MF-094 has been evaluated in preclinical in vivo models, demonstrating its potential for therapeutic intervention.

Model	MF-094 Dosage and Administration	Key Findings	Reference
Mouse model of Subarachnoid Hemorrhage (SAH)	1, 5, or 10 mg/kg via lateral ventricular injection	5 mg/kg dose showed significant improvement in neurological injury and reduced inflammation	[1][15]

Note on In Vivo Protocols: The specific formulation of **MF-094** for in vivo use (e.g., dissolved in 5% DMSO and diluted with saline) and the method of administration (e.g., lateral ventricular injection) are critical details for replicating these studies.[1]

Conclusion

MF-094 is a valuable research tool and a promising therapeutic candidate for diseases characterized by impaired mitochondrial quality control. Its potency and selectivity for USP30 make it a superior probe for studying the role of this deubiquitinase in cellular physiology and pathology. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the effects of **MF-094** in their specific models of interest. Further research into the pharmacokinetics, pharmacodynamics, and long-term safety of **MF-094** will be crucial for its translation into clinical applications.

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